3-Bromophenanthrene
Description
Overview of Phenanthrene (B1679779) Derivatives in Academic Inquiry
Phenanthrene, a three-ring aromatic compound, is a constituent of coal tar and is produced during the incomplete combustion of organic materials. tpsgc-pwgsc.gc.ca Its derivatives are widely studied for their diverse applications. In materials science, phenanthrenes are utilized for their thermal stability and charge transport properties, making them suitable for organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.aichemscene.com Biological studies have also revealed that some phenanthrene derivatives exhibit antimicrobial and anticancer properties. ontosight.ai The study of these compounds is also critical in environmental science to understand their distribution and impact. tpsgc-pwgsc.gc.caontosight.ai
The synthesis of specific phenanthrene derivatives can be complex. The renowned Bardhan-Sengupta synthesis, developed in 1932, provided a foundational method for constructing the phenanthrene ring system. ias.ac.in However, achieving specific substitution patterns, such as in bromination, can be challenging due to the formation of multiple isomers. acgpubs.org
Significance of Bromine Substitution in Polycyclic Aromatic Hydrocarbons (PAHs)
The introduction of a bromine atom onto a polycyclic aromatic hydrocarbon, such as phenanthrene, significantly alters its chemical reactivity and physical properties. nih.gov Bromine is an electron-withdrawing group, and its presence can enhance the electrophilic character of the aromatic system. cymitquimica.com This makes brominated PAHs valuable intermediates in organic synthesis, as the bromine atom can be readily replaced through various substitution reactions. acgpubs.orgnumberanalytics.com
Specifically, the bromine atom in compounds like 3-Bromophenanthrene serves as a handle for introducing other functional groups, enabling the construction of more elaborate molecular architectures. guidechem.com This strategic placement of bromine is key in designing molecules with tailored electronic and photophysical properties for applications in materials science and pharmaceutical research. guidechem.comcymitquimica.com Furthermore, halogen substitution, including bromination, generally decreases the vapor pressure of the parent PAH. nih.gov
Historical Context of this compound Research
The synthesis of brominated phenanthrenes has been a subject of study for many years. Early methods for preparing bromophenanthrenes often involved the direct bromination of phenanthrene, which typically resulted in a mixture of products that were difficult to separate. acgpubs.org For instance, the bromination of phenanthrene can yield 9-bromophenanthrene (B47481) and various dibromophenanthrene isomers. acgpubs.orgorgsyn.org
Synthesizing a specific isomer like this compound has historically required multi-step, and often inefficient, pathways. acgpubs.org One of the classical approaches to creating substituted phenanthrenes is the Pschorr cyclization, but it has its limitations. ias.ac.in More targeted synthetic routes have been developed over time, such as modifications of the Sandmeyer reaction, to achieve higher yields of specific isomers like 3,9-dibromophenanthrene (B3054704) from the corresponding amino-bromo-phenanthrene. acgpubs.org The ongoing research into selective synthesis methods highlights the importance of specific bromophenanthrene isomers in advancing chemical synthesis and materials science. acgpubs.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₉Br |
| Molecular Weight | 257.13 g/mol |
| CAS Number | 715-50-4 |
| Appearance | White to off-white solid |
| Melting Point | 83 °C |
| Boiling Point | 389.7 °C at 760 mmHg |
| Solubility | Sparingly soluble in water, soluble in methanol. |
| InChI Key | BNGNNFQSUWVWCW-UHFFFAOYSA-N |
Data sourced from multiple references. guidechem.comscbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGNNFQSUWVWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221716 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
715-50-4 | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000715504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 715-50-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89103 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenanthrene, 3-Bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromophenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Bromophenanthrene and Its Analogues
Direct Bromination Approaches
Direct bromination involves the introduction of a bromine atom onto a pre-existing phenanthrene (B1679779) skeleton. This method's success hinges on controlling the regioselectivity of the reaction to favor substitution at the C3 position.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds like phenanthrene. numberanalytics.com The reaction typically involves an electrophile attacking the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion), which then loses a proton to restore aromaticity. numberanalytics.comyoutube.com For the bromination of phenanthrene, reagents like molecular bromine (Br₂) are used, often in the presence of a catalyst. numberanalytics.com The phenanthrene nucleus is electron-rich and considered activated for electrophilic substitution. youtube.com
However, the direct bromination of unsubstituted phenanthrene with bromine tends to yield 9-bromophenanthrene (B47481) as the major product. numberanalytics.comwikipedia.org This is attributed to the electronic structure of phenanthrene, where the 9 and 10 positions are most susceptible to electrophilic attack. wikipedia.org Achieving substitution at the 3-position requires careful consideration of the reaction conditions and potentially the use of pre-existing substituents to direct the incoming bromine.
Controlling the regioselectivity of electrophilic substitution on phenanthrene is a significant challenge due to the complex interplay of electronic and steric effects. numberanalytics.com To favor the formation of 3-bromophenanthrene, one strategy is to start with a phenanthrene derivative that already has a substituent that directs the incoming bromine to the desired position. For instance, the presence of certain functional groups can influence the position of further substitution. nih.govnih.gov
Another approach involves the bromination of 9-bromophenanthrene. Studies have shown that the bromination of 9-bromophenanthrene can lead to a mixture of dibromophenanthrene isomers, including 3,9-dibromophenanthrene (B3054704). acgpubs.org However, separating these isomers can be difficult, and the yields of the desired product may be low. acgpubs.org
The choice of brominating agent and reaction conditions also plays a crucial role. While elemental bromine is common, other reagents might offer different selectivity. google.com For example, the use of N-bromosuccinimide (NBS) in the presence of a catalyst like aluminum chloride has been employed for the regioselective bromination of related aza-boraphenanthrene systems. acs.org
The distribution of isomers in phenanthrene bromination is highly sensitive to the reaction conditions, including temperature, solvent, and the presence or absence of a catalyst. numberanalytics.comgoogle.com For example, bromination of phenanthrene with molecular bromine in carbon tetrachloride at 30°C has been reported to produce a mixture of 9-bromophenanthrene and 3,9-dibromophenanthrene, albeit in low yields. acgpubs.org
The use of a catalyst can significantly alter the outcome. Lewis acids like iron(III) bromide (FeBr₃) are often used to polarize the bromine molecule, making it a more potent electrophile. numberanalytics.comyoutube.com The solvent can also influence the reaction by stabilizing the intermediates and affecting the solubility of the reactants. google.com Adjusting these parameters is a key strategy for optimizing the yield of the desired bromo-substituted phenanthrene isomer. However, achieving high selectivity for the 3-position through direct bromination of the parent phenanthrene remains a formidable task.
Regioselectivity Control in Bromination Reactions
Indirect Synthetic Pathways
Indirect methods for synthesizing this compound involve constructing the phenanthrene ring from simpler precursors, where the bromine atom is introduced at an earlier stage. This approach often provides better control over the final product's regiochemistry.
One of the most effective and widely utilized indirect routes to phenanthrenes is the photocyclization of stilbene (B7821643) derivatives, a method often referred to as the Mallory reaction. researchtrends.netacademie-sciences.frmdpi.com This reaction is well-suited for laboratory-scale synthesis. academie-sciences.fr
The photocyclization of stilbenes involves the irradiation of a stilbene derivative with UV light. nih.gov The reaction proceeds through the cis-isomer, which undergoes a 6π-electrocyclization to form an unstable dihydrophenanthrene intermediate. researchtrends.netmdpi.com This intermediate is then oxidized to the stable aromatic phenanthrene. researchtrends.netmdpi.com Iodine is often used as a catalyst and an oxidizing agent in this process. researchtrends.net
To synthesize this compound using this method, a stilbene precursor with a bromine atom at the appropriate position is required. A logical starting material would be a 4-bromostilbene (B83335) derivative. researchgate.net The photocyclization of such a precursor would lead directly to the desired this compound. This method has been suggested as a viable route to obtain this compound, especially when direct bromination proves unselective. researchgate.net The introduction of bromine atoms onto the stilbene precursor can also serve to block unwanted cyclization pathways, thereby directing the reaction to the desired outcome. researchtrends.netresearchgate.net
The development of continuous flow photocyclization techniques has made this method more scalable and efficient, allowing for the synthesis of various functionalized phenanthrenes. nih.govnih.gov
Cyclization Reactions of Stilbene Derivatives
Non-Photochemical Cyclization Approaches
While photochemical methods like the Mallory reaction are common for forming the phenanthrene ring system, several non-photochemical approaches offer alternative pathways. beilstein-journals.orgresearchgate.net These methods often involve transition-metal-catalyzed cycloisomerizations or radical cyclizations. beilstein-journals.orgresearchgate.net
One notable non-photochemical method involves the intramolecular cyclization of α-bromochalcones. In this process, a one-electron reduction of the α-bromochalcone, often facilitated by a photocatalyst in the absence of light, leads to the formation of an α-keto vinyl radical after the loss of a bromide anion. This radical then undergoes intramolecular addition to the adjacent aromatic ring, followed by rearomatization to yield the phenanthrene derivative. beilstein-journals.org
Another strategy is the acid-catalyzed intramolecular cyclization of 2-alkynyl biphenyls. researchgate.net Additionally, ring-closing metathesis of 2,2'-divinyl biphenyls provides another route to the phenanthrene core. researchgate.net Radical-mediated cyclizations have also been employed; for instance, a phosphonium (B103445) salt bearing an iodine atom can be used for a non-photochemical radical coupling reaction to form aza-helicenes, which are analogues of phenanthrene. researchgate.net
A summary of selected non-photochemical cyclization approaches is presented below:
| Method | Starting Materials | Key Transformation | Reference |
| Intramolecular Cyclization | α-Bromochalcones | Radical addition to aromatic ring | beilstein-journals.org |
| Acid-Catalyzed Cyclization | 2-Alkynyl biphenyls | Intramolecular cyclization | researchgate.net |
| Ring-Closing Metathesis | 2,2'-Divinyl biphenyls | Olefin metathesis | researchgate.net |
| Radical Cyclization | Iodinated phosphonium salt | Radical coupling | researchgate.net |
Cross-Coupling Reactions for Bromine Incorporation
Cross-coupling reactions are powerful tools for introducing bromine atoms onto the phenanthrene scaffold. The Suzuki-Miyaura cross-coupling reaction is a widely used method for this purpose. researchgate.netresearchgate.net This reaction typically involves the coupling of a halogenated phenanthrene with a boron-containing reagent in the presence of a palladium catalyst. mdpi.com For instance, 1,3,6,8-tetraarylsubstituted X-shaped phenanthrene derivatives have been synthesized via Suzuki coupling reactions of phenanthrenes possessing bromine and chlorine substituents. researchgate.netresearchgate.net
The efficiency of these cross-coupling reactions can be influenced by the choice of ligand. Chiral chelating monophosphine atropisomeric biaryl ligands have been shown to be effective in asymmetric cross-coupling reactions, even in aqueous media. mdpi.com For example, the coupling of phenanthrene bromide with a boronic acid can lead to excellent yields of the desired product. mdpi.com
The table below summarizes key aspects of cross-coupling reactions for bromine incorporation:
| Reaction Type | Substrates | Catalyst/Ligand | Key Features | Reference |
| Suzuki-Miyaura | Halogenated phenanthrenes, Boronic acids | Pd(PPh₃)₂Cl₂, K₂CO₃ | Regioselective functionalization | |
| Suzuki-Miyaura | Brominated phenanthrenes | Palladium catalyst | Synthesis of tetraarylsubstituted phenanthrenes | researchgate.netresearchgate.net |
| Asymmetric Cross-Coupling | Phenanthrene bromide, Boronic acid | Chiral monophosphine ligands | High yields, can be performed in aqueous media | mdpi.com |
Multi-step Syntheses from Functionalized Aromatics
The synthesis of this compound can also be achieved through multi-step sequences starting from readily available functionalized aromatic compounds. youtube.com A common strategy involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by reduction of the resulting ketone. youtube.com Subsequent electrophilic aromatic substitution can then be used to introduce the bromine atom at the desired position. youtube.com For example, an aromatic compound can be acylated, the resulting aryl ketone reduced, and then brominated to yield the target molecule. youtube.com
Synthesis of This compound-9,10-dione (B181802)
This compound-9,10-dione is a key derivative of this compound and can be synthesized through the oxidation of this compound. While some studies mention purchasing this compound-9,10-dione commercially, it can also be prepared in the laboratory. rsc.orgresearchgate.net A common method for the oxidation of phenanthrenes to their corresponding 9,10-diones is the use of chromium(VI) oxide. rsc.orgresearchgate.net
In a different approach, the synthesis of antimicrobial active 9,10-phenanthrenequinones has been achieved through carbene organocatalytic tandem reactions. The synthesis of this compound-9,10-dione was accomplished with a 58% yield via flash column chromatography.
Purification and Isolation Techniques for Bromophenanthrenes
The purification and isolation of bromophenanthrenes are crucial steps to obtain high-purity materials for subsequent applications. Chromatographic and crystallization techniques are the most commonly employed methods.
Chromatographic Separations
Chromatography is a versatile technique for separating mixtures of compounds. nih.govosti.govmdpi.com For bromophenanthrenes, various chromatographic methods are utilized.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis and separation of bromophenanthrenes, such as 9-bromophenanthrene. sielc.com A mobile phase consisting of acetonitrile, water, and an acid (e.g., phosphoric or formic acid) is typically used. sielc.com This method is scalable and can be used for preparative separations to isolate impurities. sielc.com
Column Chromatography: Flash column chromatography is often used for the purification of bromophenanthrene derivatives. For example, this compound-9,10-dione has been purified using a petroleum ether/CH₂Cl₂ solvent system. Column chromatography with Sephadex LH-20 has also been used to separate tannin fractions from crude extracts, a technique that could be adapted for bromophenanthrene purification. researchgate.net
Crystallization Methods
Crystallization is a powerful technique for purifying solid compounds. mt.comlibretexts.org The principle relies on the slow formation of crystals from a supersaturated solution, which ideally excludes impurities. libretexts.org
Cooling Crystallization: A common method involves dissolving the impure solid in a minimal amount of a hot solvent and then allowing the solution to cool slowly. mt.comlibretexts.org As the solubility decreases with temperature, the desired compound crystallizes out.
Antisolvent Addition: In this method, a second solvent (the antisolvent) in which the compound is insoluble is slowly added to a solution of the compound, inducing crystallization. mt.com
Vapor Diffusion: This technique involves placing a solution of the compound in a chamber containing a volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, causing the compound to crystallize. soton.ac.uk
Impinging Jets: This is a more advanced, continuous crystallization process that uses impinging fluid jet streams to achieve high-intensity micromixing of fluids, leading to the formation of a homogeneous composition before nucleation. google.com This method can produce high-purity particles with a high surface area. google.com
The choice of crystallization method depends on the properties of the bromophenanthrene derivative and the desired purity and crystal size. mt.comresearchgate.net
Reactivity and Transformation of 3 Bromophenanthrene in Organic Synthesis
Halogen Dance and Rearrangement Reactions
The halogen dance is a fascinating rearrangement reaction where a halogen substituent migrates to a different position on an aromatic ring system. wikipedia.orgclockss.org This transformation is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps, leading to a thermodynamically more stable isomer. wikipedia.orgdokumen.pub The driving force is often the formation of a more stabilized carbanion intermediate. wikipedia.org While the halogen dance has been extensively studied for various aromatic and heteroaromatic compounds, specific examples detailing the halogen dance of 3-bromophenanthrene are not widely documented in the literature. wikipedia.orgclockss.orgdokumen.pubnih.gov
Generally, the mechanism involves a strong base, such as an organolithium reagent or a hindered amide base like lithium diisopropylamide (LDA), abstracting a proton from the aromatic ring to form an aryl anion. wikipedia.org This anion can then induce the migration of the bromine atom. The position of deprotonation and the subsequent rearrangement are influenced by the electronic and steric environment of the phenanthrene (B1679779) core. For polycyclic aromatic hydrocarbons like phenanthrene, the relative stability of the anionic intermediates at different positions would dictate the feasibility and outcome of a potential halogen dance reaction.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
The phenanthrene ring itself is electron-rich and lacks strong activating groups, making direct SNAr reactions on this compound with common nucleophiles like amines or alkoxides challenging under standard conditions. While there is a documented reaction of this compound 9,10-oxide with sodium methoxide, this reaction proceeds on the epoxide ring rather than through direct substitution on the aromatic core. nih.gov For a successful SNAr reaction on the phenanthrene ring, the introduction of potent electron-withdrawing substituents would likely be necessary to facilitate the attack of a nucleophile.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in many of these transformations, owing to the reactivity of the carbon-bromine bond towards various metal catalysts, particularly those based on palladium. wikipedia.orgwikipedia.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. wikipedia.orgbeilstein-journals.org This reaction is widely used for the synthesis of biaryl compounds. This compound can be effectively coupled with a variety of arylboronic acids to generate 3-arylphenanthrene derivatives. The reaction generally requires a palladium catalyst, a base, and a suitable solvent. wikipedia.org
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 92 |
This table presents representative examples of Suzuki-Miyaura coupling reactions. The conditions for this compound are based on general procedures for aryl bromides. researchgate.netorganic-chemistry.org
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. nrochemistry.com this compound can be coupled with various organostannanes to introduce alkyl, vinyl, or aryl groups at the 3-position of the phenanthrene core. wikipedia.orgorganic-chemistry.org
Table 2: General Conditions for Stille Coupling of Aryl Bromides
| Aryl Halide | Organostannane | Catalyst | Ligand | Solvent | Temperature (°C) |
| This compound | Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 |
| Iodobenzene | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | DMF | 80 |
| 4-Bromotoluene | Trimethyl(phenyl)tin | Pd(OAc)₂ | P(o-tol)₃ | Toluene | 100 |
This table illustrates typical conditions for Stille coupling reactions involving aryl bromides. wikipedia.orgorganic-chemistry.orgnrochemistry.comharvard.eduresearchgate.net
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful method for the synthesis of substituted alkynes. This compound can react with terminal alkynes, such as phenylacetylene, to yield 3-(alkynyl)phenanthrenes. The reaction typically requires a palladium catalyst, a copper(I) salt as a co-catalyst, and an amine base. psu.eduresearchgate.net
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| This compound | Phenylacetylene | [MBNT][Cu₄Cl₅] | - | K₃PO₄·3H₂O | DMF | 62 |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 95 |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 85 |
This table provides examples of Sonogashira coupling reactions, including a specific instance with this compound. libretexts.orgpsu.eduorganic-chemistry.org
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a valuable tool for the synthesis of substituted alkenes. This compound can undergo Heck coupling with various alkenes, such as acrylates or styrenes, to produce 3-vinylphenanthrene derivatives. A variety of palladium catalysts and bases can be employed for this transformation. nih.govresearchgate.net
Table 4: Heck Coupling of Aryl Halides with Alkenes
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Methyl 9-bromophenanthrene-3-carboxylate | Methyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ / TEA | DMF | 100 | - |
| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 90 |
| 4-Bromotoluene | n-Butyl acrylate | PdCl₂(dppf) | NaOAc | DMA | 130 | 85 |
This table shows representative conditions for Heck coupling reactions, including a derivative of this compound. nih.govresearchgate.netorganic-chemistry.orgfrontiersin.org
C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized starting materials. pkusz.edu.cnsigmaaldrich.com In the context of this compound, C-H functionalization offers a pathway to introduce new substituents and build molecular complexity. Transition metal catalysis is a cornerstone of these transformations, enabling the selective activation of otherwise inert C-H bonds. mdpi.comsigmaaldrich.com
Rhodium(III)-catalyzed C-H activation has been successfully applied to the ortho-C-H heteroarylation of various aromatic compounds, with this compound being a viable substrate for such transformations. researchgate.net This methodology typically involves a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. pkusz.edu.cnmdpi.com The ability to functionalize the C-H bond without disturbing the existing carbon-bromine bond highlights the chemoselectivity of these catalytic systems.
In a different approach, nickel-catalyzed reactions have been developed for the enantioselective dicarbofunctionalization of alkenes. nih.gov These reactions can utilize polycyclic aryl bromides, including this compound, as one of the coupling partners. nih.govresearchgate.net This demonstrates the utility of this compound in three-component reactions that simultaneously form multiple carbon-carbon bonds, capitalizing on the activation of both the C-Br bond and a C-H bond from another reaction partner. nih.gov
The development of C-H functionalization reactions is driven by the pursuit of more efficient synthetic routes. sigmaaldrich.com These methods provide access to a diverse range of substituted phenanthrene derivatives that would be challenging to synthesize through classical methods. The choice of catalyst, directing group, and reaction conditions is crucial for controlling the regioselectivity and efficiency of the C-H functionalization process. sigmaaldrich.commdpi.com
Table 1: Examples of C-H Functionalization Reactions Involving Aryl Bromides
| Catalyst System | Reaction Type | Substrate Class | Product Type | Ref. |
| Rhodium(III) | C-H Heteroarylation | (Hetero)aryl bromides | ortho-Heteroarylated arenes | researchgate.net |
| Nickel/Photocatalyst | Alkene Dicarbofunctionalization | Polycyclic aryl bromides | α-Aryl carbonyls | nih.gov |
| Palladium(II) | Directed C-H Olefination | Aryl triazenes | Olefinated arenes | pkusz.edu.cn |
Derivatization Reactions
This compound serves as a versatile building block for the synthesis of a wide array of phenanthrene derivatives. Its reactivity, centered around the carbon-bromine bond, allows for numerous transformations, making it a key intermediate in the construction of complex molecules with potential applications in materials science and medicinal chemistry. nih.govacademie-sciences.fr
The bromine atom in this compound is a synthetically useful handle that can be readily converted into other functional groups. acgpubs.orgvmou.ac.inub.edu This functional group interconversion (FGI) is a fundamental strategy for elaborating the phenanthrene core.
One of the most common transformations is the conversion of the aryl bromide to an organometallic species, such as an organolithium or Grignard reagent, which can then react with various electrophiles. Another key set of reactions involves transition metal-catalyzed cross-coupling, where the C-Br bond is activated to form new C-C, C-N, or C-O bonds. For instance, CuI-catalyzed methoxylation has been used to convert bromophenanthrene isomer mixtures into more easily separable methoxy (B1213986) derivatives. acgpubs.org The Sandmeyer reaction provides a classical route to replace an amino group (derived from the corresponding nitro compound) with a bromine, a process that can also be reversed or modified to introduce other functionalities. acgpubs.orggoogle.com
Table 2: Selected Functional Group Interconversions from Aryl Bromides
| Reagent(s) | Resulting Functional Group | Reaction Type | Ref. |
| CuI, NaOMe | Methoxy (-OCH₃) | Nucleophilic Aromatic Substitution | acgpubs.org |
| CuBr, HBr, NaNO₂ | Bromo (-Br) from Amino (-NH₂) | Sandmeyer Reaction | researchgate.net |
| Pd catalyst, Amine | Amino (-NR₂) | Buchwald-Hartwig Amination | researchgate.net |
| n-BuLi, then Electrophile | Various (e.g., -CH₃) | Halogen-Metal Exchange | acs.org |
| CuCN | Cyano (-CN) | Rosenmund-von Braun Reaction | acs.org |
The introduction of a wide range of substituents onto the phenanthrene scaffold is frequently accomplished using this compound as the starting material. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful for this purpose. These methods allow for the formation of carbon-carbon bonds, linking the phenanthrene core to aryl, vinyl, or alkynyl groups.
For example, the synthesis of 3,9-disubstituted phenanthrenes often starts from a common brominated intermediate. nih.gov Through sequential coupling reactions, various hydrophobic and hydrophilic substituents can be installed at specific positions to build libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The synthesis of phenanthrene derivatives bearing cyano groups, which are of interest for electronic applications, can be achieved through the cyanation of bromophenanthrene precursors. academie-sciences.fracs.org These reactions underscore the modularity that this compound offers in synthetic design.
Controlling the position of newly introduced functional groups is a critical aspect of synthesizing specific phenanthrene isomers. smolecule.commemphis.edu Regioselective functionalization strategies are employed to direct reactions to a particular site on the aromatic ring system. While the initial position of the bromine at C3 in this compound dictates the location of subsequent substitutions at that site, further functionalization at other positions requires careful control.
Electrophilic aromatic substitution on a substituted phenanthrene like this compound will be directed by the combined electronic and steric effects of the existing bromo group and the phenanthrene ring system itself. For instance, further bromination of 9-bromophenanthrene (B47481) can lead to a mixture of dibromophenanthrene isomers, from which 3,9-dibromophenanthrene (B3054704) can be isolated. acgpubs.org Directed ortho-metalation is another powerful strategy where a functional group on the molecule directs a strong base to deprotonate a specific adjacent C-H bond, allowing for subsequent reaction with an electrophile. mdpi.com The development of catalysts and directing groups that can override the intrinsic reactivity patterns of the substrate is a key area of research for achieving non-traditional substitution patterns. pkusz.edu.cnmemphis.edumemphis.edu
Introduction of Diverse Substituents
Radical Reactions Involving this compound
While ionic pathways dominate many of the transformations of this compound, radical reactions offer alternative and complementary routes for its functionalization. Aromatic bromides can serve as precursors to aryl radicals under specific conditions, typically involving photochemistry or radical initiators. nih.govuchicago.edu
Photochemical reactions provide a mild method for generating radicals. For example, visible-light-mediated reactions can activate the C(sp²)-Br bond in the presence of a suitable base, leading to the formation of a phenanthrenyl radical. nih.gov This radical can then participate in C-C or C-heteroatom bond-forming reactions. However, the efficiency of these photochemical reactions can be substrate-dependent; for instance, the phosphonylation of this compound under certain photochemical conditions has been reported to give only low to moderate yields. nih.gov
The generation of radicals can also be accomplished using radical initiators like AIBN (azobisisobutyronitrile) in conjunction with a radical propagating agent such as tributyltin hydride (n-Bu₃SnH). uchicago.edu While the direct radical bromination of phenanthrene is considered mechanistically implausible for selective synthesis, the use of a pre-formed bromophenanthrene in a radical coupling reaction is a viable strategy. researchgate.net For example, iron-catalyzed conjunctive alkylation processes may proceed through radical intermediates, enabling the functionalization of olefins with organohalides. nih.gov These reactions highlight the potential for this compound to engage in complex, multi-component transformations under radical conditions.
Table 3: Conditions for Generating and Reacting Aryl Radicals
| Method | Reagents/Conditions | Intermediate | Subsequent Reaction | Ref. |
| Photochemistry | Visible light, K₂CO₃ | Aryl radical | C-C or C-P bond formation | nih.gov |
| Radical Initiation | AIBN (cat.), n-Bu₃SnH | Aryl radical | Reduction (dehalogenation), Cyclization | uchicago.edu |
| Photoredox Catalysis | Ru(bpz)₃, (NH₄)₂S₂O₈ | Aryl radical cation | C-H Phosphonylation | mdpi.com |
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods provide a detailed fingerprint of a molecule's structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental in the characterization of 3-bromophenanthrene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. nih.gov By analyzing the behavior of atomic nuclei in a magnetic field, researchers can deduce the connectivity and chemical environment of individual atoms within the this compound molecule. nih.govnih.gov
Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. In deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis, the residual solvent peak appears at approximately 7.26 ppm. sigmaaldrich.comcarlroth.com The aromatic protons of this compound resonate in a specific region of the spectrum, and their coupling patterns provide insights into their relative positions on the phenanthrene (B1679779) ring system.
Detailed ¹H NMR data for this compound has been reported, allowing for the assignment of each proton signal to its specific position on the phenanthrene core.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity |
|---|
Note: 'm' denotes a multiplet, indicating complex spin-spin coupling between multiple protons. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific spectrometer used.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu The chemical shifts of the carbon atoms in this compound are spread over a wider range than proton shifts, and their positions are characteristic of aromatic carbons. The carbon atom bonded to the bromine atom (C-3) experiences a distinct chemical shift due to the electronegativity of the halogen. Quaternary carbons, those not bonded to any hydrogen atoms, typically show weaker signals. oregonstate.edu The carbon signals of the deuterated solvent, such as CDCl₃, appear as a characteristic triplet around 77.00 ppm. sigmaaldrich.comoregonstate.edu
Research has provided detailed assignments for the ¹³C NMR spectrum of this compound.
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
|---|
Note: The specific assignment of each carbon signal requires further analysis, often aided by two-dimensional NMR techniques.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound. mdpi.com
COSY (Correlation Spectroscopy) experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu This helps to trace out the connectivity of the proton network within the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduresearchgate.net This is particularly useful for assigning quaternary carbons and for linking different spin systems together. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is valuable for determining the three-dimensional structure and conformation of a molecule.
The application of these 2D NMR methods has been crucial in the complete and accurate assignment of the proton and carbon signals of this compound and its derivatives.
¹³C NMR Analysis
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. innovatechlabs.com The resulting spectrum displays absorption bands corresponding to specific functional groups present in the molecule. For this compound, the IR spectrum is characterized by several key features:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of sharp peaks in the 1600-1450 cm⁻¹ region.
C-Br stretching: The vibration of the carbon-bromine bond is expected to produce an absorption in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ulethbridge.ca In the context of this compound, MS provides crucial information about the molecule's molecular weight and isotopic distribution. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum of this compound appears as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two m/z units. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. waters.com This high accuracy allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula of C₁₄H₉Br. researchgate.net Fragmentation patterns observed in the mass spectrum can also provide structural information by revealing the masses of smaller charged fragments of the molecule. miamioh.edulibretexts.org
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (HRMS) |
|---|---|---|
| [M(⁷⁹Br)]⁺ | 255.9888 | 255.9883 researchgate.net |
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
The photophysical properties of phenanthrene and its derivatives are a key area of investigation. The introduction of a bromine atom onto the phenanthrene core influences its electronic transitions, which can be observed using UV-Visible absorption and fluorescence spectroscopy. semanticscholar.org
Research Findings: In studies of functionalized phenanthrenes, the presence of a bromine atom has been shown to induce a bathochromic (red) shift in the absorption bands compared to the unsubstituted parent molecule. semanticscholar.org For example, in one study, the bromine atom in a phenanthrene derivative caused a shift of approximately 3–8 nm for absorption bands located at 299, 311, 338, and 354 nm. semanticscholar.org This effect is attributed to the influence of the halogen atom on the π-conjugated electronic system of the phenanthrene scaffold. semanticscholar.orgresearchgate.net
Fluorescence spectroscopy is used to study the emission properties of these compounds, which are often fluorescent in the blue region of the visible spectrum, making them candidates for applications in materials science like Organic Light-Emitting Diodes (OLEDs). semanticscholar.orgresearchgate.net The shape and intensity of fluorescence spectra are sensitive to the molecule's environment, including solvent type and temperature. jasco-global.com While general principles suggest that this compound would exhibit these characteristic properties, specific and detailed UV-Vis and fluorescence spectral data for the compound are not extensively detailed in the available literature.
X-ray Crystallography for Solid-State Structure Determination
Research Findings on 3,9-Dibromophenanthrene (B3054704): The solid-state crystal structure of 3,9-dibromophenanthrene has been established by X-ray diffraction. acgpubs.org The analysis reveals the molecule's geometry and how intermolecular interactions govern the crystal packing. acgpubs.org In the crystal structure of 3,9-dibromophenanthrene, intermolecular interactions such as Br···H, C···C, Br···C, and C···H are prominent. acgpubs.org The study also employed Hirshfeld surface analysis to investigate these interactions quantitatively. acgpubs.org
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₈Br₂ |
| Formula Weight | 336.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.013(2) |
| b (Å) | 4.6972(10) |
| c (Å) | 20.301(4) |
| β (°) | 91.35(3) |
| Volume (ų) | 1144.3(4) |
| Z | 4 |
Data sourced from a 2022 study on 3,9-dibromophenanthrene. acgpubs.org
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools to predict and understand the structural and electronic properties of molecules like this compound. researchgate.net
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com Studies on brominated phenanthrenes utilize DFT to calculate optimized geometries, molecular orbitals, and electrostatic potentials. acgpubs.org A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set. acgpubs.org
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest possible energy, representing the most stable structure of the molecule. stackexchange.com This process iteratively adjusts atomic positions to minimize the total energy, calculated using a chosen level of theory like DFT. stackexchange.comresearchgate.net For 3,9-dibromophenanthrene , its molecular geometry was optimized using the DFT-B3LYP method with the 6-311G(d,p) basis set, and the resulting geometric parameters were compared with experimental data from X-ray diffraction. acgpubs.org This allows for a detailed understanding of bond lengths and angles in the absence of crystal packing forces. acgpubs.org
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). mnstate.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability, chemical reactivity, and intramolecular charge transfer capabilities. acgpubs.org A small energy gap suggests that a molecule is more reactive and can exhibit significant nonlinear optical (NLO) properties. acgpubs.org
In the computational study of 3,9-dibromophenanthrene , the HOMO and LUMO energies were calculated to determine the energy gap. acgpubs.org
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.42 |
| LUMO | -1.92 |
| Energy Gap (ΔE) | 4.50 |
Data sourced from a DFT study on 3,9-dibromophenanthrene. acgpubs.org
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is used to predict how a molecule will interact with other species, identifying regions prone to electrophilic and nucleophilic attack. acgpubs.orguni-muenchen.de In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). acgpubs.orgresearchgate.net
For 3,9-dibromophenanthrene , the MEP map was generated based on its DFT-optimized geometry. acgpubs.org The analysis showed that the regions of negative potential are concentrated over the bromine atoms, which act as nucleophilic sites. acgpubs.org Conversely, the regions of positive potential are located over the hydrogen atoms, identifying them as electrophilic sites. acgpubs.org This information is critical for understanding the molecule's reactivity and intermolecular interaction patterns. acgpubs.org
Density Functional Theory (DFT) Calculations
Electronic Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules by calculating their vertical excitation energies. nih.govohio-state.edu This approach is frequently used to understand the electronic transitions in complex organic molecules like this compound and its derivatives. nih.govrsc.org
In computational studies, the electronic spectra are simulated by calculating the singlet and triplet vertical excitation energies. nih.gov For brominated phenanthrene derivatives, calculations are often performed using hybrid functionals such as B3LYP or PBE0, paired with a suitable basis set like 6-311G(d,p) or SVP. nih.govacgpubs.org These calculations can be conducted both in a vacuum and in solvent environments, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. nih.govrsc.org
For example, a computational analysis of halogenated phenanthrenes showed that halogen substitution significantly affects the absorption peaks. koyauniversity.org Compared to pure phenanthrene, which has a calculated absorption maximum (λ_max) at 293.0 nm, brominated phenanthrene exhibits a red shift, with a predicted λ_max of 307.2 nm. koyauniversity.org This shift is attributed to changes in the molecular orbital energies upon halogenation. koyauniversity.org The electronic transitions responsible for these absorptions are typically of a π → π* character, involving the delocalized aromatic system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to these transitions, and their energy gap is a crucial factor in determining the spectral properties. koyauniversity.org Halogenation, particularly with bromine, has been shown to reduce the HOMO-LUMO gap in phenanthrene, contributing to the observed bathochromic shift. koyauniversity.org
A TD-DFT study on derivatives of this compound utilized the M06 and modified LC-BLYP exchange-correlation functionals to obtain singlet and triplet excited state energies. rsc.org The character of the electronic transitions can be analyzed by examining the molecular orbitals involved. In these complex systems, transitions may have significant charge-transfer (CT) character, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. rsc.org The specific nature and energy of these transitions are highly dependent on the precise substitution pattern on the phenanthrene core. rsc.org
Spin-Orbit Coupling (SOC) Calculations
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In molecules, SOC facilitates spin-forbidden processes like intersystem crossing (ISC) between singlet and triplet excited states and phosphorescence (emission from a triplet state to the singlet ground state). researchgate.net The presence of a "heavy atom" like bromine significantly enhances the strength of SOC due to its large nuclear charge. nih.govresearchgate.net This "heavy-atom effect" is critical in understanding the photophysical properties of this compound.
Computational chemistry provides tools to calculate SOC matrix elements (SOMEs), which quantify the strength of the interaction between different electronic states. nih.govrsc.org These calculations help predict the rates of ISC and phosphorescence. researchgate.net For instance, in a study on derivatives made from This compound-9,10-dione (B181802), SOC matrix elements were evaluated using the PySOC program to understand the likelihood of transitions between singlet and triplet states. rsc.org The magnitude of the SOC, along with the energy gap between the coupled states (ΔE_ST), determines the efficiency of intersystem crossing. rsc.org
According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., ¹n,π* ↔ ³π,π* or ¹π,π* ↔ ³n,π*). In molecules with charge-transfer character, ISC often occurs between charge-transfer (CT) states and locally-excited (LE) states. rsc.org Theoretical studies on brominated aromatic systems, such as bromobenzene, have shown that the bromine atom has a prominent influence on the electronic structure and that spin-coupling effects are significant. researchgate.netacs.org Calculations can reveal how the C-Br bond influences specific molecular orbitals and their transitions. researchgate.netacs.org The analysis of SOC in brominated porphycenes, for example, demonstrated that the bromine atoms directly influence the intersystem crossing pathways, which is a key property for applications like photodynamic therapy. nih.gov For derivatives of this compound, a large SOC to the ground state can lead to the quenching of emission by providing an efficient non-radiative decay pathway. rsc.org
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. acgpubs.orgkarabuk.edu.tr It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the summed densities of all other molecules in the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and relative importance of different non-covalent contacts that stabilize the crystal structure. acgpubs.org
While a specific Hirshfeld analysis for this compound is not available, a detailed study on the closely related compound 3,9-dibromophenanthrene provides valuable insights that are largely applicable. acgpubs.orgacgpubs.org The analysis for 3,9-dibromophenanthrene was performed based on its X-ray diffraction data, and the molecular geometries were optimized using Density Functional Theory (DFT) with the B3LYP/6-311G(d,p) method. acgpubs.orgacgpubs.org
The primary intermolecular interactions are quantified using 2D fingerprint plots derived from the Hirshfeld surface. These plots summarize the frequency of different types of atomic contacts. For 3,9-dibromophenanthrene, the most significant contributions to crystal packing are from H···H, C···H/H···C, and Br···H/H···Br interactions. acgpubs.org The presence of bromine introduces specific halogen-related contacts, including Br···Br and Br···C interactions, which play a role alongside more general van der Waals forces. acgpubs.orgrsc.org
The following table summarizes the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area for 3,9-dibromophenanthrene, which indicates their relative prevalence in the crystal packing. acgpubs.org
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 50.1 | Represents contacts between hydrogen atoms on adjacent molecules, a major component of van der Waals interactions. |
| C···H / H···C | 22.2 | Indicates interactions between carbon atoms of one molecule and hydrogen atoms of another, typical for aromatic systems. |
| Br···H / H···Br | 16.5 | Highlights the role of the bromine substituent in forming hydrogen bond-like contacts with hydrogen atoms. |
| Br···Br | 4.2 | Quantifies the halogen-halogen interactions between bromine atoms on neighboring molecules. |
| C···C | 3.8 | Corresponds to π-π stacking interactions between the aromatic rings of the phenanthrene cores. |
| Br···C / C···Br | 3.2 | Represents contacts between a bromine atom and the carbon atoms of an adjacent aromatic system. |
Chemical Activity and Fukui Function Analysis
Fukui function analysis is a theoretical tool derived from DFT that helps predict the most reactive sites within a molecule. scm.comacs.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. scm.commdpi.com This allows for the identification of sites susceptible to electrophilic attack (where an electron is donated) and nucleophilic attack (where an electron is accepted). researchgate.netresearchgate.net
The Fukui functions are defined as:
f+(r) : For nucleophilic attack (electron acceptance), calculated from the difference in electron density between the neutral molecule (N electrons) and its anionic state (N+1 electrons). It points to the most electrophilic sites. scm.com
f-(r) : For electrophilic attack (electron donation), calculated from the difference between the electron density of the neutral molecule and its cationic state (N-1 electrons). It indicates the most nucleophilic sites. scm.com
A computational study on 3,9-dibromophenanthrene employed Fukui function analysis to investigate its chemical activity. acgpubs.orgacgpubs.org The calculations were performed at the B3LYP/6-311G(d,p) level of theory. acgpubs.orgacgpubs.org The analysis reveals the local selectivity of the molecule, highlighting which atoms are most likely to participate in chemical reactions.
For 3,9-dibromophenanthrene, the analysis revealed the specific nucleophilic and electrophilic nature of different atoms in the structure. acgpubs.org The Fukui function f- can be approximated by the density of the HOMO, identifying the regions from which an electron is most easily lost. mdpi.com Conversely, f+ is related to the density of the LUMO, indicating where an incoming electron would be most stabilized. mdpi.com
The results for 3,9-dibromophenanthrene indicate that certain carbon atoms on the phenanthrene ring are the most reactive sites. acgpubs.org The presence of bromine atoms alters the electron distribution across the aromatic system, influencing the local reactivity. acgpubs.org The molecular electrostatic potential (MEP) map, often used alongside Fukui analysis, visually confirms the reactive regions, with negative potential (red/yellow) indicating sites for electrophilic attack and positive potential (blue) indicating sites for nucleophilic attack. acgpubs.orgacgpubs.org In general for halogenated polycyclic aromatic hydrocarbons, these methods are crucial for predicting their transformation products and chemical behavior in various environments. acs.orgresearchgate.net
Applications and Advanced Research Directions
Building Blocks in Materials Science
In the realm of materials science, 3-bromophenanthrene serves as a fundamental component in the creation of novel organic materials with advanced electronic and optical properties. guidechem.comcymitquimica.comchemscene.com Its phenanthrene (B1679779) unit provides a stable and highly conjugated aromatic system, which is essential for charge transport and light emission in organic electronic devices.
The demand for flexible, lightweight, and cost-effective electronic devices has propelled the field of organic electronics. This compound is a key player in this area, contributing to the development of organic semiconductors and emissive materials. chemscene.comwolfabio.comgoogle.com
This compound is classified as a small molecule semiconductor building block. chemscene.comtcichemicals.comscribd.com Its derivatives are utilized in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). chemscene.comchemscene.com The phenanthrene core offers good hole transport properties and high thermal stability, which are critical for the performance and longevity of these devices. chemscene.com The bromine atom facilitates the introduction of various functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic and optical properties of the resulting semiconductor materials. guidechem.com
| Product Name | CAS Number | Purity |
| This compound | 715-50-4 | >98.0%(GC) |
| 9-Bromophenanthrene (B47481) | 573-17-1 | >98.0%(GC) |
| 2,7-Dibromophenanthrene | 62325-30-8 | >98.0%(GC) |
| 2-Bromophenanthrene | 62162-97-4 | >97.0%(GC) |
| This compound-9,10-dione (B181802) | 13292-05-2 | >95.0%(GC) |
This table showcases various brominated phenanthrene derivatives used as semiconductor building blocks. tcichemicals.com
The development of highly efficient and stable emissive materials is crucial for the advancement of OLED technology. This compound and its derivatives are instrumental in the synthesis of novel fluorophores and, notably, Thermally Activated Delayed Fluorescence (TADF) emitters. oup.comrsc.org TADF materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. beilstein-journals.orgbeilstein-journals.org
Research has shown that by incorporating this compound moieties into larger molecular structures, it is possible to create materials with strong fluorescence. For instance, functionalized stilbenes can be photolyzed to produce 3-bromophenanthrenes, which are then used to synthesize highly fluorescent (E)-1,2-di(3-phenathryl)ethene (DPE-H) derivatives. oup.com Furthermore, this compound-9,10-dione is a key intermediate in the synthesis of dibenzo[a,c]phenazine-based TADF emitters. rsc.org The position of the bromine atom on the phenanthrene skeleton significantly influences the emissive properties and triplet harvesting capabilities of the final TADF molecules. rsc.org
| Emitter | Emission Maxima (in Zeonex host) | Photoluminescence Quantum Yield (PLQY) |
| 1-TPA-DBPzCN | >100 nm difference from others | <1% |
| 2-TPA-DBPzCN | >100 nm difference from others | 24% |
| 3-TPA-DBPzCN | >100 nm difference from others | 46% |
| 4-TPA-DBPzCN | >100 nm difference from others | 62% |
This table illustrates the contrasting emissive properties of four isomeric TADF emitters, highlighting the importance of substituent positioning on the phenanthrene core. rsc.org
The synthesis of nanographenes, which are precisely defined fragments of graphene, has gained significant attention due to their unique electronic and chiroptical properties. This compound serves as a precursor in the modular synthesis of novel helical and contorted nanographenes. mpg.denih.gov These complex, multi-layered structures are built through sequences of reactions, such as Diels-Alder reactions and regioselective cyclodehydrogenation, starting from phenanthrene-based precursors. mpg.de
The resulting helical nanographenes, which can contain embedded chemscene.comhelicene subunits, exhibit stable chirality and layer-dependent chiroptical properties. mpg.de These characteristics make them promising candidates for applications in chiral optics, spintronics, and the development of chiroptical switches. mpg.denih.gov The contorted nature of some of these nanographenes, with diameters reaching up to 15.3 Å, allows them to act as receptors for large polycyclic aromatic hydrocarbons. nih.gov
Organic Electronics and Optoelectronic Materials
Semiconductor Building Blocks
Pharmaceutical and Medicinal Chemistry Research
The phenanthrene scaffold is present in a variety of natural products with significant biological activities. This compound provides a convenient starting point for the synthesis of diverse phenanthrene derivatives with potential therapeutic applications. guidechem.combeilstein-journals.org
The reactivity of the bromine atom in this compound allows for its conversion into various functional groups, making it a key intermediate in the synthesis of complex, biologically active molecules. beilstein-journals.orgacgpubs.org Phenanthrene derivatives have demonstrated a wide range of biological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. beilstein-journals.org
For example, this compound can be a precursor in the synthesis of phenanthrene-based alkaloids, such as tylophorine (B1682047) derivatives, which have shown cytotoxic activities against human cancer cell lines. mdpi.com The synthesis often involves multiple steps, including nitration, reduction, and coupling reactions, to build the final bioactive scaffold. researchgate.net The ability to introduce various substituents onto the phenanthrene ring via the bromo-intermediate allows for the creation of libraries of compounds for screening and optimization of biological activity.
Development of Drug Candidates
The phenanthrene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets. The introduction of a bromine atom at the 3-position creates a versatile precursor for synthesizing more complex molecules with potential therapeutic applications. This process, known as "scaffold hopping" or derivatization, is a cornerstone of drug discovery, allowing chemists to systematically modify a core structure to optimize its interaction with biological targets. hilarispublisher.com
One notable example of a drug candidate derived from a bromophenanthrene scaffold is UBP145, identified as (2R,3S)-1-(9-bromophenanthrene-3-carbonyl) piperazine-2,3-dicarboxylic acid. scispace.com This compound has been studied as a selective antagonist for a specific type of glutamate (B1630785) receptor in the brain known as the NMDA receptor, specifically those containing GluN2C or GluN2D subunits. scispace.com The development of such selective antagonists is a significant area of research in neuroscience, as they have the potential to treat a variety of neurological and psychiatric disorders. The synthesis of this and similar candidates often involves creating a library of related compounds to identify which molecular variations produce the most potent and selective "hits" against the target. syrris.com
The general workflow for developing such candidates is a multi-stage process:
Discovery: Identification of a promising molecular scaffold, like this compound, and synthesis of initial derivatives.
Preclinical Studies: Laboratory testing of these derivatives on cell lines and in animal models to gather data on safety and efficacy.
Regulatory Filing: Submission of preclinical data to regulatory agencies to gain approval for human trials.
Clinical Trials: A multi-phase investigation in humans to confirm safety and effectiveness.
Table 1: Stages of Drug Development
| Stage | Description | Key Objective |
|---|---|---|
| Discovery | Identification and synthesis of potential therapeutic compounds. syrris.com | Find "hits" with activity against a biological target. |
| Preclinical Studies | Laboratory and animal testing of selected compounds. | Gather initial safety and efficacy data. |
| Clinical Trials (Phase I-III) | Testing in human subjects to evaluate safety, dosage, and effectiveness. | Confirm therapeutic benefit in humans. |
| Regulatory Approval | Submission of all data for review by health authorities. | Gain marketing authorization. |
Computational Approaches in Scaffold Design
Computational chemistry provides powerful tools for designing and evaluating new molecular structures before they are synthesized in the lab, saving significant time and resources. For scaffolds like this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are used to predict molecular geometries, electronic properties, and excited state behaviors. nih.gov
A key application is in the field of materials science, particularly for organic light-emitting diodes (OLEDs). For instance, this compound-9,10-dione, a derivative of this compound, serves as a starting material for the synthesis of complex molecules used in OLEDs. nih.gov Researchers have used this precursor to create a series of four regio-isomers based on a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzCN) acceptor scaffold linked to a triphenylamine (B166846) (TPA) donor. nih.gov
Computational analyses of these TPA-DBPzCN isomers revealed how the attachment point on the phenanthrene-derived scaffold significantly impacts the molecule's properties. DFT calculations were used to optimize the molecular geometries and simulate the singlet and triplet energy levels. nih.gov These calculations showed that the theoretical energy gap between the singlet and triplet states (ΔE_ST) varied considerably among the isomers, from 0.27 eV to 0.45 eV. nih.gov This energy gap is a critical parameter for materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. The computational predictions correlated well with experimental observations, where the different isomers showed widely varying emission wavelengths, with differences of over 100 nm. nih.gov This research demonstrates how computational tools can guide the rational design of materials by predicting the properties of different structural isomers derived from a common scaffold.
Table 2: Computational Data for TPA-DBPzCN Isomers
| Isomer | Precursor | Computational Method | Calculated Property | Finding |
|---|---|---|---|---|
| 2-TPA-DBPzCN | 2-Bromophenanthrene-9,10-dione | TDDFT | ΔE_ST | 0.27 eV nih.gov |
| 3-TPA-DBPzCN | This compound-9,10-dione | TDDFT | ΔE_ST | 0.45 eV nih.gov |
| 4-TPA-DBPzCN | 4-Bromophenanthrene-9,10-dione | TDDFT | ΔE_ST | 0.32 eV nih.gov |
Catalysis and Reaction Mechanism Studies
The reactivity of the carbon-bromine bond and the electronic nature of the phenanthrene ring system position this compound as a significant compound in the study of catalysis and reaction mechanisms.
Role in Transition Metal Catalysis
Transition metals are exceptional catalysts due to their partially filled d-orbitals, which allow them to readily donate and accept electrons, facilitating chemical transformations. orientjchem.org In many catalytic cycles, organic molecules containing halogens, such as this compound, serve as important substrates. The carbon-bromine bond is a key functional group for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental for constructing complex organic molecules. orientjchem.org
While this compound itself is not typically the catalyst, it (or its isomers) can act as a crucial starting material or substrate in reactions catalyzed by transition metal complexes. For example, research has demonstrated that N-Heterocyclic-Carbene (NHC)-palladium complexes are effective catalysts for the Suzuki arylation of 9-bromophenanthrene. dergipark.org.tr In this type of reaction, the palladium catalyst facilitates the coupling of the bromophenanthrene with a boronic acid derivative, forming a new carbon-carbon bond at the position where the bromine atom was located. The properties of the ligands attached to the metal center, such as their electron density and steric bulk, are critical for the reaction's success, influencing both the oxidative addition of the bromophenanthrene to the metal and the subsequent reductive elimination of the final product. tcichemicals.com The use of bulky phosphine (B1218219) ligands, for instance, can promote these key steps in the catalytic cycle. tcichemicals.com
Investigations of Reaction Intermediates and Pathways
Understanding the short-lived intermediates and the precise sequence of steps (the reaction pathway) is crucial for controlling chemical reactions. This compound and its isomers are involved in studies aimed at elucidating these complex processes.
Mechanistic studies on the transition-metal-catalyzed cycloisomerization of certain bromo-alkynes have shown that bromophenanthrene isomers can be formed through various intermediates. cymitquimica.com DFT calculations revealed that with a gold(I) chloride catalyst, 9-bromophenanthrene could be formed via a Wheland-type intermediate followed by a series of 1,2-bromine and 1,2-hydrogen migrations. cymitquimica.com When platinum(II) chloride was used as the catalyst, the reaction was less selective, with pathways involving both a Pt-vinylidene intermediate and a stable Pt-carbene intermediate being energetically feasible. cymitquimica.com These computational studies provide deep insight into how the choice of metal catalyst dictates the reaction pathway and the final product distribution.
Furthermore, this compound has been implicated in studies of reaction pathways involving radical intermediates. For example, the interaction between this compound and vinylacetylene is considered in the context of pathways involving free radical reaction intermediates. tcichemicals.com These intermediates are highly reactive species with an unpaired electron and are central to many thermal and photochemical reactions. mdpi.com
Environmental Photochemistry and Degradation Pathways
The fate of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives in the environment is a significant area of study. This compound, as a brominated PAH (BrPAH), can enter the environment and undergo transformation, particularly through photochemical processes driven by sunlight.
Photodegradation Mechanisms
The primary mechanism for the environmental breakdown of compounds like this compound is photodegradation. Research has shown that the carbon-bromine (C-Br) bond in aromatic compounds is susceptible to direct photolysis, where the energy from sunlight is sufficient to break the bond. beilstein-journals.org This is a key degradation pathway for BrPAHs in the environment. beilstein-journals.org
Studies analyzing the atmospheric deposition of halogenated PAHs have detected this compound in both gaseous and particulate phases, indicating its persistence and transport in the atmosphere. beilstein-journals.org The photodegradation process often begins with the absorption of light by the molecule, promoting it to an excited state. This excited state can then undergo various reactions, including the cleavage of the C-Br bond. This process can be influenced by the surrounding environmental matrix, such as whether the molecule is in water, adsorbed onto soil particles, or present in the atmosphere. The degradation of BrPAHs is considered a factor in their environmental persistence, with photolysis being a potential explanation for observed differences in the atmospheric concentrations of brominated versus chlorinated PAHs. beilstein-journals.org
Identification of Photoproducts and Their Fate
The phototransformation of this compound results in the formation of various new chemical species known as photoproducts. The identification of these products is crucial for a complete environmental risk assessment, as they may be more or less toxic and persistent than the parent compound.
The primary photochemical reaction for many brominated aromatic compounds is debromination, which involves the cleavage of the carbon-bromine (C-Br) bond. nih.gov In the case of this compound, this process would lead to the formation of a phenanthryl radical, which can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form Phenanthrene . universiteitleiden.nl This reductive debromination is a common fate for halogenated hydrocarbons under photolytic conditions. nih.gov
Beyond simple debromination, other photoreactions can occur. The phenanthrene ring system itself is photoactive. oup.com Under aerobic conditions, photolysis can lead to the formation of oxidized products. For instance, the photolysis of anthracene, a structural isomer of phenanthrene, yields 9,10-anthraquinone as a major photoproduct in the presence of oxygen. researchgate.net By analogy, the phototransformation of this compound could potentially lead to the formation of brominated phenanthrenequinones or, following debromination, phenanthrene-9,10-quinone .
Furthermore, intramolecular cyclization reactions are possible. The photolysis of diarylethenes containing phenanthryl moieties has been shown to produce π-extended aromatic structures like helicenes. oup.com While this is a more complex reaction, it highlights the potential for rearrangement and the formation of more complex polycyclic structures from phenanthrene derivatives.
The environmental fate of these photoproducts varies.
Phenanthrene : As a well-studied PAH, phenanthrene itself is subject to further photodegradation and microbial degradation in the environment. atlantis-press.com
Phenanthrenequinones : These oxidized products are often more water-soluble than the parent PAH. They can be more susceptible to further degradation but can also exhibit their own toxicity.
Complex Rearrangement Products : The fate of more complex structures like helicenes is less understood in an environmental context, but their larger, fused-ring systems might suggest greater persistence.
The distribution and nature of these photoproducts are highly dependent on the specific environmental conditions, such as the presence of oxygen, water, and other reactive species. researchgate.netnih.gov
Table 2: Potential Photoproducts of this compound and Their Likely Formation Pathways
| Potential Photoproduct | Formation Pathway | Environmental Significance | Reference |
|---|---|---|---|
| Phenanthrene | Reductive debromination (C-Br bond cleavage) | A common PAH, subject to further degradation. | nih.govuniversiteitleiden.nl |
| Brominated Phenanthrenequinones | Oxidation of the aromatic ring | Potentially more water-soluble and may have different toxicity profiles. | researchgate.net |
| Phenanthrene-9,10-quinone | Debromination followed by oxidation | A known metabolite and degradation product of phenanthrene. | researchgate.net |
| researchgate.netHelicene derivatives | Intramolecular photocyclization (less common pathway) | Formation of more complex, potentially persistent aromatic structures. | oup.com |
Q & A
Q. What are the common synthesis routes for 3-bromophenanthrene, and how do reaction conditions influence yield?
this compound is typically synthesized via bromination of phenanthrene or cross-coupling reactions. For example, a Suzuki-Miyaura coupling between this compound and aryl boronic acids (e.g., 4-(2,2-diphenylvinyl)phenylboronic acid) yields derivatives with ~83.8% efficiency under palladium catalysis . Bromination methods may involve iodine dehydrogenation under high-pressure mercury lamp irradiation for 12 hours . Key factors affecting yield include:
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions).
- Reaction time and temperature (optimized to avoid side reactions like dehalogenation).
- Purification techniques (e.g., column chromatography for isolating isomers).
Q. What analytical techniques are recommended for characterizing this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (C₁₄H₉Br, MW 257.12) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade samples) .
Q. What safety protocols are essential when handling this compound?
While specific toxicity data for this compound is limited, analogous brominated aromatics (e.g., 9-bromophenanthrene) suggest acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Recommended precautions:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste Disposal : Follow hazardous waste regulations for halogenated organics .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives for material science applications?
Advanced optimization strategies include:
Q. How should contradictory data on the environmental persistence of this compound be addressed?
Existing SDS documents note a lack of ecotoxicological data for this compound . To resolve contradictions:
- Comparative studies : Use structurally similar compounds (e.g., 9-bromophenanthrene) to estimate bioaccumulation potential.
- In silico models : Tools like EPI Suite predict log Kow (octanol-water partition coefficient) to assess mobility in soil .
- Meta-analysis : Review data on brominated polycyclic aromatic hydrocarbons (Br-PAHs) to infer degradation pathways .
Q. What methodologies are suitable for studying the electronic properties of this compound in OLED applications?
Key approaches include:
Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?
Experimental designs may involve:
- Kinetic isotope effects : Replace bromine with deuterium to track reaction pathways.
- In situ spectroscopy : Monitor intermediates via Raman or IR spectroscopy.
- Single-crystal X-ray diffraction : Resolve steric effects influencing coupling efficiency .
Methodological Guidance for Contradiction Analysis
When reconciling conflicting data (e.g., toxicity or synthetic efficiency):
Identify principal contradictions : Prioritize gaps impacting research goals (e.g., yield vs. safety) .
Iterative validation : Repeat experiments under controlled conditions to isolate variables .
Cross-disciplinary collaboration : Integrate computational chemistry and environmental science insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
